Cefaclor EP Impurity G

Übersicht

Beschreibung

Cefaclor EP Impurity G, also known as 3-chloro-7-D-glycero-α-D-galacto-hept-2-ulopyranosonic acid, is a chemical compound that is used as a reference standard in the pharmaceutical industry . This impurity is commonly encountered during the synthesis of Cefaclor, a second-generation cephalosporin antibiotic used to treat a wide range of bacterial infections . It is also used to identify and quantify impurities present in Cefaclor samples .

Synthesis Analysis

Cefaclor EP Impurity G is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) techniques . This impurity is commonly encountered during the synthesis of Cefaclor .Molecular Structure Analysis

Chemically, Cefaclor EP Impurity G is a complex molecule with a molecular formula of C9H15ClO8 . It has a molecular weight of 291.67 g/mol .Chemical Reactions Analysis

The compound is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) techniques . Chemical information about the compound helps in the identification and quantification of impurities during pharmaceutical manufacturing .Physical And Chemical Properties Analysis

Cefaclor EP Impurity G is a white to off-white crystalline powder that is soluble in water and methanol . It has a molecular weight of 291.67 g/mol and a melting point of 114-118 °C .Wissenschaftliche Forschungsanwendungen

Analytical Method Development

Cefaclor EP Impurity G: is utilized in the development of analytical methods, particularly for the validation of pharmaceutical products. It serves as a reference standard to ensure the accuracy and precision of analytical procedures, which is crucial for maintaining the quality of pharmaceuticals .

Antibiotic Research

As an impurity of Cefaclor, a second-generation cephalosporin antibiotic, Cefaclor EP Impurity G is significant in antibiotic research. It helps in understanding the impurity profile of antibiotics, which is essential for evaluating their safety and efficacy .

Environmental Monitoring

Cefaclor EP Impurity G: can be detected in environmental samples, such as water bodies, using advanced chromatographic techniques. This allows for the monitoring of pharmaceutical pollutants and assessing their impact on ecosystems .

Pharmacokinetics and Metabolism Studies

Researchers use Cefaclor EP Impurity G to study the pharmacokinetics and metabolism of Cefaclor. By understanding how this impurity behaves in the body, scientists can gain insights into the drug’s overall metabolic pathways .

Impurity Profiling and Characterization

Cefaclor EP Impurity G: is essential for the multidimensional evaluation of impurity profiles in generic cephalexin and cefaclor antibiotics. This involves characterizing impurities using techniques like HPLC and mass spectrometry to ensure drug quality and safety .

Drug Formulation and Stability Testing

In the formulation of Cefaclor-based medications, Cefaclor EP Impurity G is used to test the stability of the drug under various conditions. This helps in determining the shelf life and storage requirements of the pharmaceutical product .

Regulatory Compliance

Cefaclor EP Impurity G: aids pharmaceutical companies in complying with regulatory guidelines. By using this compound as a reference standard, companies can demonstrate that their products are free from harmful impurities and safe for consumption .

Safety And Hazards

Zukünftige Richtungen

Cefaclor EP Impurity G is an important reference standard in the pharmaceutical industry . Its usage facilitates the quality control and assurance of Cefaclor and its related compounds . Future research may focus on improving the synthesis and analysis methods of Cefaclor EP Impurity G to ensure the quality and safety of Cefaclor.

Eigenschaften

IUPAC Name |

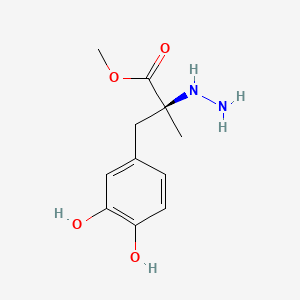

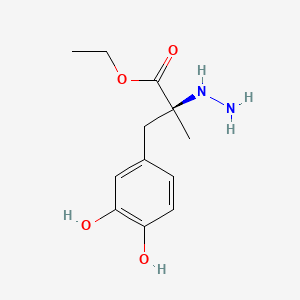

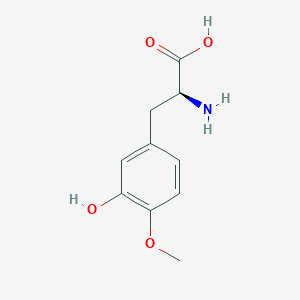

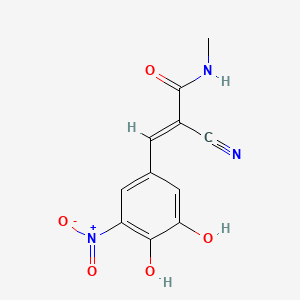

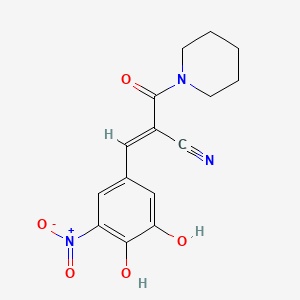

(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23)/t10?,11-,12?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROYCRSHQNGOQU-KBMVZVDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefaclor EP Impurity G | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)